molecular formula C15H17NO4 B2708591 N-({[2,2'-bifuran]-5-yl}methyl)oxane-4-carboxamide CAS No. 2034564-36-6

N-({[2,2'-bifuran]-5-yl}methyl)oxane-4-carboxamide

Cat. No.: B2708591
CAS No.: 2034564-36-6
M. Wt: 275.304
InChI Key: QOFLTOBRSQGUOC-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide: is an organic compound that features a unique structure combining a bifuran moiety with a tetrahydropyran ring

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its bifuran moiety.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways involving bifuran derivatives.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,2’-bifuran]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:

    Formation of the bifuran moiety: This can be achieved through the oxidative coupling of furan derivatives.

    Attachment of the bifuran to the tetrahydropyran ring: This step often involves a nucleophilic substitution reaction where the bifuran moiety is introduced to a pre-formed tetrahydropyran ring.

    Formation of the carboxamide group: This is usually done through an amidation reaction, where an amine reacts with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic steps for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques suitable for large-scale operations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The bifuran moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized bifuran derivatives.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted bifuran derivatives.

Mechanism of Action

The mechanism by which N-([2,2’-bifuran]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The bifuran moiety can interact with various enzymes or receptors, potentially inhibiting or activating them. The tetrahydropyran ring provides structural stability and can influence the compound’s overall conformation, affecting its binding affinity and specificity.

Comparison with Similar Compounds

    Tetrahydro-2H-pyran-4-carboxamide: Shares the tetrahydropyran ring but lacks the bifuran moiety.

    Methyl tetrahydro-2H-pyran-4-carboxylate: Similar structure but with a methyl ester group instead of the carboxamide.

    N-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide: Contains a phenyl group instead of the bifuran moiety.

Uniqueness: The presence of the bifuran moiety in N-([2,2’-bifuran]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide distinguishes it from other similar compounds. This unique structure imparts specific electronic and steric properties, making it suitable for specialized applications in catalysis, drug development, and materials science.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-15(11-5-8-18-9-6-11)16-10-12-3-4-14(20-12)13-2-1-7-19-13/h1-4,7,11H,5-6,8-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFLTOBRSQGUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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